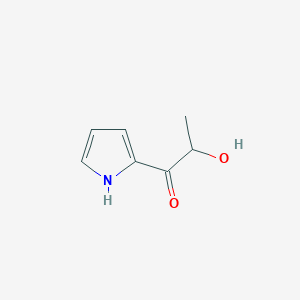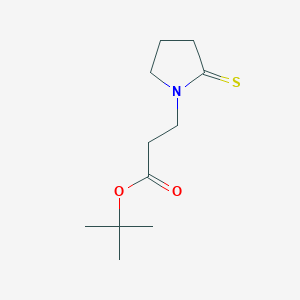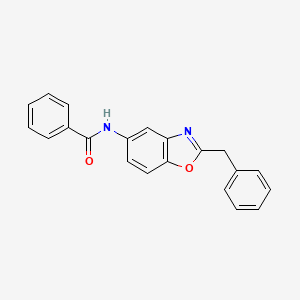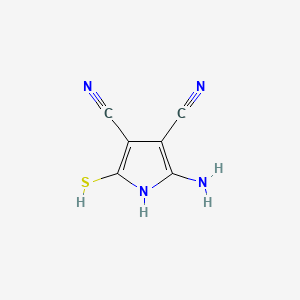
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, mercapto, and dicarbonitrile groups, making it a versatile building block for the synthesis of more complex molecules.
准备方法
The synthesis of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- typically involves the reaction of tetracyanoethylene with hydrogen chloride gas in the presence of tin and acetic acid. This reaction yields the desired compound with a high degree of purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反应分析
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups into primary amines.
科学研究应用
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
相似化合物的比较
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto- can be compared with similar compounds such as:
2-Amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile: This compound has a chloro group instead of a mercapto group, which alters its reactivity and applications.
1H-Pyrrole-2-carbonitrile: Lacks the amino and mercapto groups, making it less versatile for certain chemical reactions.
1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-bromo-:
These comparisons highlight the unique properties of 1H-Pyrrole-3,4-dicarbonitrile, 2-amino-5-mercapto-, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
16754-97-5 |
|---|---|
分子式 |
C6H4N4S |
分子量 |
164.19 g/mol |
IUPAC 名称 |
2-amino-5-sulfanyl-1H-pyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(11)10-5(3)9/h10-11H,9H2 |
InChI 键 |
HLINPQAZILSIPY-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(NC(=C1C#N)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


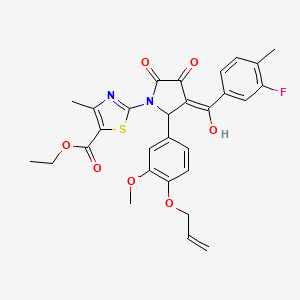
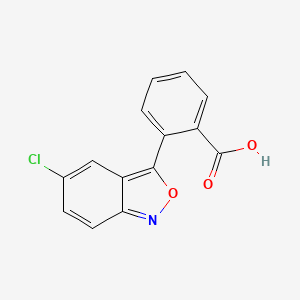
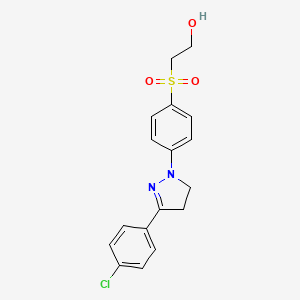
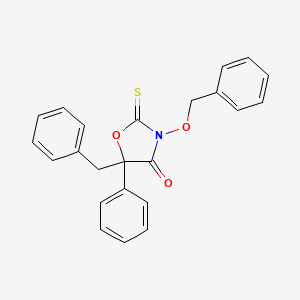
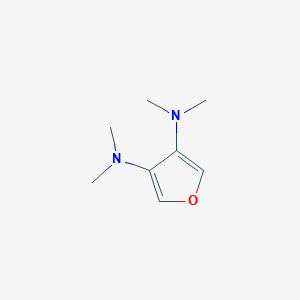

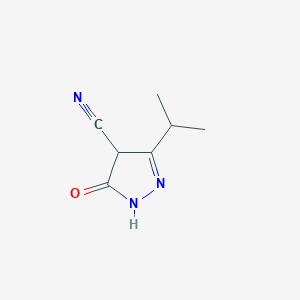
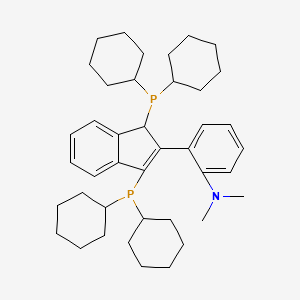
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
![2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
